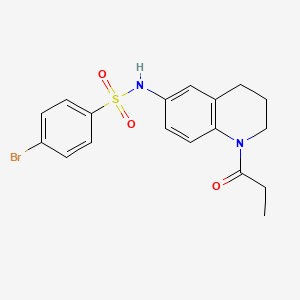

4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at position 1 and a 4-bromobenzenesulfonamide moiety at position 6. Its molecular formula is C₁₈H₁₈BrN₂O₃S, with a molecular weight of approximately 423.3 g/mol. The bromine atom on the benzene ring and the aliphatic propanoyl group distinguish it from structurally related compounds.

Properties

IUPAC Name |

4-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3S/c1-2-18(22)21-11-3-4-13-12-15(7-10-17(13)21)20-25(23,24)16-8-5-14(19)6-9-16/h5-10,12,20H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWUAXNOPSPYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, bromination, and sulfonamide formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Acyl Group Variations

Key structural differences arise in the acyl group attached to the tetrahydroquinoline nitrogen and the substituents on the benzenesulfonamide moiety:

| Compound Name | Acyl Group | Sulfonamide Substituent | Molecular Weight (g/mol) | Core Heterocycle |

|---|---|---|---|---|

| 4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Propanoyl (C₃H₅O) | 4-Bromo | 423.3 | Tetrahydroquinoline |

| N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide | Benzoyl (C₇H₅O) | 4-Fluoro | 410.5 | Tetrahydroquinoline |

| N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide | Benzoyl (C₇H₅O) | 2,4-Dimethyl | 420.5 | Tetrahydroquinoline |

| 4-[(E)-2-{3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide | None | 4-Bromo (quinazolinone) | Not provided | Quinazolinone (lactam) |

- Acyl Group Impact: The propanoyl group (aliphatic) in the target compound reduces steric bulk and lipophilicity compared to benzoyl (aromatic) analogs . This may enhance solubility and metabolic stability. Benzoyl-containing analogs (e.g., –5) exhibit higher molecular weights due to the aromatic ring but lack bromine’s electron-withdrawing effects .

- Sulfonamide Substituent Effects: 4-Bromo: Introduces strong electron-withdrawing effects, increasing sulfonamide acidity (pKa ~10–11) compared to 4-fluoro (pKa ~11–12) or 2,4-dimethyl (pKa ~12–13) derivatives.

Heterocyclic Core Differences

The tetrahydroquinoline core in the target compound provides partial saturation, enhancing conformational flexibility compared to the fully aromatic quinazolinone system in . The quinazolinone’s lactam group (C=O) introduces rigidity and hydrogen-bonding sites, which may influence binding to enzymes like carbonic anhydrases or kinase targets .

Spectral Characterization

- IR Spectroscopy: All sulfonamide analogs show N-H stretching (3,300–3,400 cm⁻¹) and SO₂ asymmetric/symmetric stretches (1,150–1,350 cm⁻¹) . The target compound’s C=O stretch (propanoyl) appears near 1,680 cm⁻¹, similar to benzoyl analogs (1,683 cm⁻¹ in ) .

- NMR Spectroscopy: 4-Bromo substituent: Deshields aromatic protons (δ ~7.6–8.1 ppm in DMSO-d₆), distinct from 4-fluoro (δ ~7.4–7.6 ppm) or 2,4-dimethyl (δ ~7.2–7.3 ppm) . Propanoyl vs. Benzoyl: The propanoyl carbonyl carbon resonates at δ ~170 ppm (¹³C-NMR), whereas benzoyl analogs show δ ~165–167 ppm due to conjugation with the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.